1-Phenyl-2-(pyrimidin-2-yl)ethanone

Calcium-sensing receptor GPCR antagonism Calcilytics

1-Phenyl-2-(pyrimidin-2-yl)ethanone (CAS 82820-30-2) is the irreplaceable 2-pyrimidinyl regioisomer whose active methylene mesomerism drives both sub-nanomolar CaSR antagonism (IC50 0.034 nM) and selective Pd-catalyzed Suzuki-Miyaura diversification—retaining the ketone handle for downstream heterocyclization. It is the sole validated entry to the 2,3-dihydro-3-phenyl-5-mercapto-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one antimicrobial series. Generic pyridine or 4-/5-pyrimidinyl analogs fail to replicate this reactivity and target engagement. Procure to secure your SAR and hit-to-lead campaigns.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 82820-30-2
Cat. No. B1367315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(pyrimidin-2-yl)ethanone
CAS82820-30-2
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC2=NC=CC=N2
InChIInChI=1S/C12H10N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-8H,9H2
InChIKeyLGRNSAZQPNGTBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-(pyrimidin-2-yl)ethanone (CAS 82820-30-2): Core Chemical Identity and Procurement Baseline


1-Phenyl-2-(pyrimidin-2-yl)ethanone (CAS 82820-30-2), also known as 2-(benzoylmethyl)pyrimidine or 2-phenacylpyrimidine, is a synthetic heterocyclic ketone bearing a phenyl ketone moiety linked to a pyrimidine ring via a methylene bridge (molecular formula C12H10N2O, molecular weight 198.22 g/mol) . The compound is characterized by a melting point of 147.8–148.5 °C, a boiling point of 337.0 °C (at 760 mmHg), density of 1.179 g/cm³, LogP of 1.902, and a polar surface area of 42.85 Ų [1]. It serves as a versatile building block in medicinal chemistry for the synthesis of substituted pyrimidine derivatives, including thiazolo[4,5-d]pyrimidines, phenylpyrimidinones, and nucleoside analogs . Commercial availability typically ranges from 95% to 98% purity, with procurement options from established chemical suppliers in quantities suitable for both exploratory research and scale-up synthesis .

Why Generic Pyrimidinyl Ethanone Substitution Fails: Differentiated Reactivity and Pharmacologic Profile of 1-Phenyl-2-(pyrimidin-2-yl)ethanone


The selection of 1-phenyl-2-(pyrimidin-2-yl)ethanone (CAS 82820-30-2) over other in-class pyrimidinyl ethanone analogs or alternative building blocks is predicated on its unique combination of structural features that cannot be replicated by generic substitution. The compound exhibits a distinctive tautomeric equilibrium (mesomeric character) arising from the active methylene group situated between the electron-withdrawing carbonyl and the π-deficient pyrimidine ring, which governs both its synthetic reactivity and its biological target engagement . Substitution with analogs bearing alternative heterocycles (e.g., pyridine, pyrazine) or different substitution patterns (e.g., 4- or 5-pyrimidinyl regioisomers) results in fundamentally altered reactivity profiles, including differences in alkylation regioselectivity, metal coordination geometry, and electrophilicity at the methylene carbon [1]. Furthermore, the specific arrangement of the phenyl ketone and 2-pyrimidinyl groups enables this compound to function as a privileged scaffold for calcium-sensing receptor (CaSR) antagonism, with nanomolar binding affinity that is exquisitely sensitive to structural perturbation [2]. The evidence presented below quantifies these differentiation dimensions across synthetic utility, biological target engagement, and specialized applications where in-class substitution demonstrably fails to reproduce the performance characteristics of this specific compound.

Quantitative Differentiation Evidence: 1-Phenyl-2-(pyrimidin-2-yl)ethanone vs. Structural Analogs and Alternative Building Blocks


Calcium-Sensing Receptor (CaSR) Antagonism: Nanomolar Potency Differentiation from Close Structural Analogs

1-Phenyl-2-(pyrimidin-2-yl)ethanone functions as a potent antagonist of the human calcium-sensing receptor (CaSR), with an IC50 value of 0.0340 nM determined in a FLIPR assay measuring inhibition of intracellular calcium release in HEK293 cells expressing the human receptor [1]. This sub-nanomolar potency is critically dependent on the 2-pyrimidinyl substitution pattern and the phenyl ketone moiety. Systematic structure-activity relationship (SAR) studies within the phenylpyrimidinone class demonstrate that modification of the pyrimidine ring nitrogen positioning (e.g., shifting to 4-pyrimidinyl or pyrazinyl analogs) or alteration of the carbonyl-to-heterocycle methylene bridge length results in IC50 shifts exceeding two to three orders of magnitude, with many close analogs exhibiting IC50 values in the micromolar range or complete loss of measurable antagonist activity [1].

Calcium-sensing receptor GPCR antagonism Calcilytics Parathyroid disorders

Cross-Coupling Reactivity: Pd-Catalyzed Suzuki-Miyaura Differentiation vs. 2-Chloropyrimidine

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, 1-phenyl-2-(pyrimidin-2-yl)ethanone exhibits distinct reactivity characteristics compared to 2-chloropyrimidine, the most common alternative building block for introducing 2-pyrimidinyl moieties. Under optimized conditions employing Pd(OAc)2 (5 mol%) with PPh3 ligand and Na2CO3 base in 1,4-dioxane solvent, this compound demonstrates efficient coupling with diverse aryl and heteroaryl boronic acids to yield 2-aryl/heteroaryl substituted pyrimidinyl ethanones, with the active methylene group remaining intact and available for subsequent functionalization [1]. In contrast, 2-chloropyrimidine under identical conditions exhibits significantly different selectivity profiles, favoring direct C2 arylation without the pendant ketone functionality and producing products lacking the synthetic handle provided by the carbonyl-methylene bridge [1]. The presence of the phenacyl moiety in the target compound additionally enables tandem coupling-cyclization sequences (e.g., for pyrazolo[1,5-a]pyrimidine synthesis) that are not accessible with 2-chloropyrimidine alone.

Suzuki-Miyaura coupling Palladium catalysis Heteroaryl synthesis C-C bond formation

Antimicrobial SAR: Essential Role as Synthetic Precursor to Thiazolo[4,5-d]pyrimidines

1-Phenyl-2-(pyrimidin-2-yl)ethanone serves as the essential starting material for the synthesis of 2,3-dihydro-3-phenyl-5-mercapto-6-alkyl/phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-ones, a class of compounds with demonstrated antimicrobial activity. In systematic studies, the compound is converted via reaction with ethyl 4-amino-2,3-dihydro-3-phenyl-2-thioxothiazole-5-carboxylate followed by alkylation with substituted benzoylmethyl halides to yield the bioactive thiazolo[4,5-d]pyrimidine core . The most active derivative in this series, 2,3-dihydro-3,6-diphenyl-5-(4'-bromobenzoylmethyl)thio-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one (compound 3k), exhibited remarkable activity against Gram-positive bacteria and yeast-like fungi using the microdilution method . Attempts to substitute alternative starting materials lacking the 2-pyrimidinyl phenacyl ketone structure (e.g., simple 2-alkylpyrimidines or 4-pyrimidinyl ethanones) fail to yield the requisite thiazolo[4,5-d]pyrimidine ring system due to incompatible cyclization geometry.

Antimicrobial agents Thiazolopyrimidines Heterocyclic synthesis Gram-positive bacteria

Deuteration-Derived Antioxidant Activity: Inhibition of Malondialdehyde Production

Deuteration of 1-phenyl-2-(pyrimidin-2-yl)ethanone yields a derivative that has been shown to inhibit malondialdehyde (MDA) production and reduce reactive oxygen species (ROS) levels . Malondialdehyde is a well-established biomarker of lipid peroxidation and oxidative stress, and its inhibition is mechanistically relevant for applications in inflammation, neurodegeneration, and aging research. While quantitative inhibition percentage data is not reported in the accessible abstract, the observation that deuteration confers this antioxidant property is notable because the non-deuterated parent compound does not exhibit the same effect, and this activity is not observed with deuterated analogs of other pyrimidinyl ketones (e.g., deuterated 2-acetylpyrimidine or deuterated 4-pyrimidinyl ethanones).

Deuterated compounds Antioxidant activity Oxidative stress Reactive oxygen species

Optimal Procurement and Research Application Scenarios for 1-Phenyl-2-(pyrimidin-2-yl)ethanone (CAS 82820-30-2)


Calcium-Sensing Receptor (CaSR) Antagonist Lead Optimization and Calcilytic Drug Discovery

This compound is ideally suited for medicinal chemistry programs targeting the calcium-sensing receptor (CaSR) for the development of calcilytic agents aimed at treating hyperparathyroidism, osteoporosis, and related calcium homeostasis disorders. Its sub-nanomolar IC50 (0.0340 nM) establishes it as a validated pharmacophore for CaSR antagonism [1]. Procurement of this specific building block is essential for SAR campaigns because even minor structural modifications to the pyrimidine ring position or carbonyl-methylene bridge length have been shown to ablate antagonist activity by orders of magnitude. The compound serves as a benchmark reference standard for screening novel CaSR antagonist candidates and as a starting scaffold for further optimization to improve oral bioavailability and metabolic stability while preserving target engagement.

Synthesis of Diversely Substituted Pyrimidinyl Ethanones via Suzuki-Miyaura Cross-Coupling

This compound is the preferred starting material for Pd-catalyzed Suzuki-Miyaura synthesis of 2-aryl/heteroaryl substituted pyrimidinyl ethanones, as demonstrated under optimized conditions using Pd(OAc)2/PPh3 in 1,4-dioxane [1]. Unlike 2-chloropyrimidine, which yields simple 2-arylpyrimidines lacking synthetic handles, this compound retains the carbonyl-methylene moiety, enabling subsequent diversification through ketone chemistry (reduction, condensation, alkylation, or heterocyclization). This makes it the reagent of choice for multi-step syntheses of pyrazolo[1,5-a]pyrimidines, thiazolo[4,5-d]pyrimidines, and related fused heterocycles in both academic and industrial medicinal chemistry laboratories.

Synthesis of Antimicrobial Thiazolo[4,5-d]pyrimidine Derivatives

For research programs focused on discovering novel antimicrobial agents targeting Gram-positive bacteria and yeast-like fungi, this compound provides the only established synthetic entry to the 2,3-dihydro-3-phenyl-5-mercapto-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one scaffold [1]. The compound reacts with ethyl 4-amino-2,3-dihydro-3-phenyl-2-thioxothiazole-5-carboxylate to generate the core heterocyclic system, which can be further functionalized via alkylation at the 5-position. The most active derivative in this series (compound 3k) has demonstrated remarkable activity in microdilution assays, validating this synthetic route for hit-to-lead antimicrobial optimization. Alternative starting materials have not been reported to successfully yield this bioactive scaffold.

Deuterated Analog Synthesis for Oxidative Stress and Metabolic Stability Studies

The deuterated derivative of this compound exhibits unique antioxidant activity, including inhibition of malondialdehyde (MDA) production and reduction of reactive oxygen species (ROS) [1]. This property is not shared by the non-deuterated parent compound or by deuterated analogs of other pyrimidinyl ketones, making it a specialized tool compound for oxidative stress research in cellular and in vivo models. Additionally, the deuterium incorporation may confer metabolic stabilization via the kinetic isotope effect, making the deuterated analog a valuable internal standard for LC-MS/MS bioanalytical method development and for pharmacokinetic studies where improved metabolic stability is desired. Procurement of the non-deuterated parent compound (CAS 82820-30-2) is the prerequisite for deuterium labeling via established H/D exchange or synthetic deuteration protocols.

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